3-(T-Butylthio)phenylboronic acid
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Overview
Description
. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butylthio group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used as reagents in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the context of the Suzuki-Miyaura reaction, 3-(T-Butylthio)phenylboronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (such as this compound) transfers the organic group from boron to palladium .
Biochemical Pathways
It’s worth noting that boronic acids are often used in the synthesis of various organic compounds . For instance, they are used as building blocks in the synthesis of tetracycline derivatives .
Result of Action
The result of the action of this compound largely depends on its use in chemical reactions. In the context of the Suzuki-Miyaura reaction, it contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires mild and functional group tolerant reaction conditions . Additionally, the compound should be stored in a cool environment (2-8°C) to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(T-Butylthio)phenylboronic acid typically involves the reaction of 3-bromophenylboronic acid with tert-butylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-(T-Butylthio)phenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
3-(T-Butylthio)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the tert-butylthio group, making it less sterically hindered and more reactive in certain reactions.
4-(T-Butylthio)phenylboronic Acid: Similar structure but with the tert-butylthio group at the para position, which can influence its reactivity and steric properties.
Uniqueness: 3-(T-Butylthio)phenylboronic acid is unique due to the presence of the tert-butylthio group at the meta position, which provides a balance between steric hindrance and electronic effects. This makes it particularly useful in selective cross-coupling reactions where control over reactivity and selectivity is crucial .
Properties
IUPAC Name |
(3-tert-butylsulfanylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2S/c1-10(2,3)14-9-6-4-5-8(7-9)11(12)13/h4-7,12-13H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARYEXGCYYRRPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)SC(C)(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675251 |
Source
|
Record name | [3-(tert-Butylsulfanyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-05-7 |
Source
|
Record name | B-[3-[(1,1-Dimethylethyl)thio]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(tert-Butylsulfanyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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